3,4-Dichloro-5-(difluoromethoxy)anisole
Description
3,4-Dichloro-5-(difluoromethoxy)anisole is a halogenated aromatic ether characterized by a methoxy group (-OCH3), two chlorine atoms at the 3- and 4-positions, and a difluoromethoxy (-OCF2H) substituent at the 5-position of the benzene ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. Its molecular formula is C8H5Cl2F2O2, with a molecular weight of 245.03 g/mol (calculated).
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-4-2-5(9)7(10)6(3-4)14-8(11)12/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYHCFGSRBRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications are best understood by comparing it to structurally similar halogenated anisoles and benzimidazoles. Key analogues include:
Key Observations :
- Electron-Withdrawing Effects : The -OCF2H group in the target compound provides moderate electron withdrawal, compared to the stronger -OCF3 in its trifluoromethoxy analogue. This impacts reactivity in electrophilic substitution reactions .
- Regiochemical Influence : The 3,4-dichloro-5-substituted pattern creates steric hindrance, reducing nucleophilic attack at the benzene ring compared to 2,6-difluoro-4-iodoanisole .
- Functional Group Interplay : The absence of a carboxylic acid group (cf. 3,5-dichloro-4-(difluoromethoxy)benzoic acid) limits solubility in polar solvents but enhances compatibility with organic matrices .
Physicochemical and Stability Data
Comparative stability and purity metrics are critical for industrial applications:
Notes:
- The target compound’s stability under reflux conditions is inferred from benzimidazole synthesis protocols, where SnCl2-mediated reductions occur at 75°C without degradation .
- Impurity profiles (e.g., sulfones or regioisomers) must be monitored via HPLC, with relative response factors calibrated against standards like USP Pantoprazole Related Compound E .
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